N-[(1,1-dioxothian-4-yl)methyl]-4-(pyridin-3-ylmethyl)piperidine-1-carboxamide
Description
N-[(1,1-dioxothian-4-yl)methyl]-4-(pyridin-3-ylmethyl)piperidine-1-carboxamide is a complex organic compound that features a unique combination of functional groups, including a piperidine ring, a pyridine moiety, and a sulfone group
Properties
IUPAC Name |
N-[(1,1-dioxothian-4-yl)methyl]-4-(pyridin-3-ylmethyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3S/c22-18(20-14-16-5-10-25(23,24)11-6-16)21-8-3-15(4-9-21)12-17-2-1-7-19-13-17/h1-2,7,13,15-16H,3-6,8-12,14H2,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDVVFKJDVXTVMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CN=CC=C2)C(=O)NCC3CCS(=O)(=O)CC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,1-dioxothian-4-yl)methyl]-4-(pyridin-3-ylmethyl)piperidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.
Introduction of the Pyridine Moiety: The pyridine group can be introduced via a nucleophilic substitution reaction using a pyridine derivative.
Attachment of the Sulfone Group: The sulfone group can be introduced through the oxidation of a thioether precursor using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.
Final Coupling Reaction: The final step involves coupling the intermediate compounds to form the desired product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(1,1-dioxothian-4-yl)methyl]-4-(pyridin-3-ylmethyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding sulfide or amine derivatives.
Substitution: The pyridine and piperidine rings can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or sulfides.
Scientific Research Applications
N-[(1,1-dioxothian-4-yl)methyl]-4-(pyridin-3-ylmethyl)piperidine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.
Mechanism of Action
The mechanism by which N-[(1,1-dioxothian-4-yl)methyl]-4-(pyridin-3-ylmethyl)piperidine-1-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[(1,1-dioxothian-4-yl)methyl]-4-(pyridin-2-ylmethyl)piperidine-1-carboxamide
- N-[(1,1-dioxothian-4-yl)methyl]-4-(pyridin-4-ylmethyl)piperidine-1-carboxamide
Uniqueness
N-[(1,1-dioxothian-4-yl)methyl]-4-(pyridin-3-ylmethyl)piperidine-1-carboxamide is unique due to the specific positioning of the pyridine moiety, which can influence its binding affinity and selectivity towards biological targets. This positional isomerism can result in different pharmacological profiles and applications compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
